Z-Phe-Arg-pNA hydrochloride
Description
Significance in Protease Biochemistry Research
The primary significance of Z-Phe-Arg-pNA hydrochloride lies in its role as a sensitive and specific chromogenic substrate for a particular subset of proteases, most notably cysteine proteases. cymitquimica.com It is widely recognized as a substrate for cathepsin L and the plant-derived protease papain. cymitquimica.commedchemexpress.comchemsrc.com It is also documented to be cleaved by falcipain-2, a cysteine protease found in the malaria parasite Plasmodium falciparum. cymitquimica.combachem.com
The specificity of the peptide sequence Phe-Arg mimics the natural cleavage sites of these enzymes, making it a highly effective tool for several key research applications:
Enzyme Activity Assays: Researchers can accurately measure the concentration and catalytic activity of specific proteases in purified samples or complex biological extracts. chemimpex.com
Enzyme Kinetics: The continuous nature of the colorimetric assay allows for the straightforward determination of important kinetic parameters, such as the Michaelis constant (K_M) and the catalytic rate constant (k_cat). frontiersin.org This data is fundamental to understanding an enzyme's efficiency and substrate affinity.
Inhibitor Screening and Characterization: The substrate is crucial for studying the effects of potential enzyme inhibitors. By measuring the reduction in the rate of pNA release in the presence of a test compound, scientists can determine the potency and mechanism of inhibition. chemimpex.com
The ability to generate quantitative data on enzyme function makes this compound a cornerstone in basic research and in the early stages of drug discovery programs targeting proteases involved in diseases like cancer and parasitic infections. chemimpex.com
Historical Context and Development of Chromogenic Peptide Substrates
The application of synthetic chromogenic substrates in enzyme research began in earnest in the early 1970s. nih.govslideshare.net Before their introduction, enzyme activity was often measured using more cumbersome methods, such as monitoring changes in viscosity or using natural protein substrates, which could be difficult to standardize. The development of small peptide substrates linked to a chromophore, like p-nitroaniline, represented a major technological advance. dcfinechemicals.comslideshare.net
These tools were initially and rapidly applied to the study of serine proteases involved in the blood coagulation, fibrinolytic, and complement systems. nih.gov The design principle was to create a short peptide sequence that mimicked the amino acids at the natural cleavage site of a target enzyme. nih.gov Early substrates, such as Benzoyl-Phe-Val-Arg-pNA (BAPNA), were effective but sometimes lacked high specificity, being hydrolyzed by multiple proteases. slideshare.net
This led to a wave of synthesis and screening efforts to develop peptides with greater selectivity and reactivity for specific enzymes. slideshare.netnih.gov The creation of a diverse library of chromogenic substrates allowed researchers to probe the activity of a wide array of proteases with improved accuracy. This evolution was critical for both fundamental enzymology and for developing diagnostic assays for various clinical conditions. nih.gov The introduction of automated plate readers and microtiter plate methods further expanded the utility of these substrates, making them a standard tool in most biochemistry and clinical laboratories. nih.gov
Overview of Research Applications for Proteolytic Enzyme Studies
This compound has been employed in a wide range of research studies to investigate the function and regulation of proteolytic enzymes. Its applications extend from fundamental biochemical characterization to more complex studies of enzyme behavior in biological systems.
Detailed Research Findings:
Differentiating Protease Activity: In studies of insect gut enzymes, Z-Phe-Arg-pNA was used in conjunction with another chromogenic substrate, Z-Arg-Arg-pNA. While Z-Phe-Arg-pNA is a good substrate for cathepsin L, Z-Arg-Arg-pNA is more specific for cathepsin B. By using this pair of substrates, researchers were able to reliably differentiate the activities of these two closely related cysteine proteases in complex gut extracts. nih.gov
Kinetic Analysis of Engineered Enzymes: The substrate has been used to determine the kinetic parameters (K_M and V_max) of engineered enzymes. For example, in a study aimed at improving the thermostability of a barley endoprotease (EP-B2), Z-Phe-Arg-pNA was used to measure the activity and calculate the kinetic constants of various mutant enzymes, allowing for a quantitative comparison of their performance at different temperatures. frontiersin.org
Characterization of Recombinant Proteases: Researchers have used Z-Phe-Arg-pNA to confirm the activity of recombinantly produced proteases. For instance, the activity of recombinant stem bromelain (B1164189) was tested against a panel of synthetic substrates, where its cleavage of these molecules confirmed its proteolytic function. researchgate.net
Screening for Novel Protease Inhibitors: In the search for new therapeutic agents, aqueous extracts from various marine invertebrates were screened for their ability to inhibit different proteases. The inhibitory activity against papain, a model cysteine protease, was measured by monitoring the reduction in the cleavage of Z-Phe-Arg-pNA. scirp.org
Table 2: Examples of Enzymes Studied with this compound
| Enzyme | Organism/System | Research Focus |
|---|---|---|
| Cathepsin L | Human, various | Substrate specificity, inhibitor studies, activity assays. medchemexpress.comchemsrc.comnih.gov |
| Papain | Carica papaya (Papaya) | Model cysteine protease for inhibitor screening. cymitquimica.comscirp.org |
| Falcipain-2 | Plasmodium falciparum | Activity assays for anti-malarial drug research. cymitquimica.combachem.com |
| Endoprotease B2 (EP-B2) | Hordeum vulgare (Barley) | Kinetic analysis of engineered, thermostable mutants. frontiersin.org |
| Cysteine Proteases | Tribolium castaneum (Red flour beetle) | Differentiation of cathepsin L-like and cathepsin B-like activity. nih.gov |
This table provides a summary of enzymes whose activity can be assayed using this compound, highlighting its utility across different biological systems and research objectives.
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N7O6.ClH/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21;/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32);1H/t24-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLJPMRKMUZNKZ-DKIIUIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Hydrolysis Mechanism and Detection Principles
Molecular Basis of Proteolytic Cleavage at the Phe-Arg Scissile Bond
The enzymatic cleavage of Z-Phe-Arg-pNA occurs at the peptide bond between the Phenylalanine (Phe) and Arginine (Arg) residues. This specific bond is known as the scissile bond. The susceptibility of this bond to hydrolysis is determined by the substrate specificity of the acting protease. Proteases possess active sites with distinct "specificity pockets" (subsites) that recognize and bind to specific amino acid side chains of the substrate.
In the case of Z-Phe-Arg-pNA, the Arginine residue occupies the P1 position, and the Phenylalanine residue is at the P2 position.
P1 Specificity: The P1 Arginine, with its long, positively charged guanidinium (B1211019) group, is a primary recognition site for trypsin-like serine proteases. The S1 pocket of these enzymes, such as trypsin itself, often contains a negatively charged aspartic acid residue at its base, which forms a salt bridge with the positively charged Arg side chain, anchoring the substrate for catalysis. researchgate.net Other proteases like thrombin and cathepsin B also show a preference for Arg at the P1 position. scispace.comhzdr.de
P2 Specificity: The P2 Phenylalanine residue, with its bulky, hydrophobic aromatic side chain, interacts with the S2 subsite of the enzyme. The nature of this S2 pocket significantly influences the enzyme's affinity for the substrate. For instance, cysteine proteases like cathepsin L have a large hydrophobic S2 pocket that readily accommodates bulky residues like Phenylalanine, making Z-Phe-Arg-pNA a sensitive substrate for this enzyme. biorxiv.orghongtide.com Similarly, the human enteropeptidase light chain demonstrates a high affinity for substrates with hydrophobic residues like Phe in the P2 position. msu.ru
The cleavage mechanism itself depends on the class of the protease.
Serine Proteases (e.g., Trypsin, Thrombin): The hydrolysis is mediated by a catalytic triad (B1167595), typically composed of Serine, Histidine, and Aspartic acid residues in the active site. The His residue acts as a general base, accepting a proton from the Ser hydroxyl group. This enhances the nucleophilicity of the Serine oxygen, which then attacks the carbonyl carbon of the Phe-Arg scissile bond. This leads to the formation of a tetrahedral intermediate and subsequent cleavage of the bond, releasing the Arg-pNA portion and forming a temporary acyl-enzyme intermediate, which is then hydrolyzed by water to regenerate the free enzyme. nih.gov
Cysteine Proteases (e.g., Cathepsin L, Papain): The mechanism is analogous, but the key nucleophile is the thiol group of a Cysteine residue, activated by a nearby Histidine residue. nih.govnih.govacs.org The Cysteine sulfur attacks the scissile peptide bond, leading to its cleavage. nih.govacs.org
Chromogenic Release of p-Nitroaniline (pNA)
Z-Phe-Arg-pNA is classified as a chromogenic substrate. In its intact form, the p-nitroaniline (pNA) group is linked via an amide bond to the C-terminal Arginine residue. This entire molecule is essentially colorless. hzdr.de
Upon enzymatic hydrolysis of the Arg-pNA amide bond, the pNA molecule is liberated. Free p-nitroaniline in solution exhibits a distinct yellow color and has a strong absorbance maximum in the visible light spectrum. sigmaaldrich.com The intensity of the yellow color produced is directly proportional to the amount of pNA released, which in turn is a direct measure of the enzyme's catalytic activity. This principle allows for a simple and continuous monitoring of the enzymatic reaction. hzdr.de
Spectrophotometric Quantification of pNA Release in Enzymatic Assays
The release of p-nitroaniline is quantified using a spectrophotometer, an instrument that measures the absorbance of light at a specific wavelength. The standard wavelength used for detecting pNA is 405 nm. brainly.comchegg.compreprints.org While the maximum absorbance for pNA is closer to 380-385 nm, measurements are typically performed at 405 nm. karger.com At this wavelength, the absorbance of the unhydrolyzed substrate is negligible (less than 1% of the product's absorbance), minimizing background noise and ensuring that the measured signal is almost exclusively from the released pNA. chemimpex.com
The rate of the reaction is determined by monitoring the increase in absorbance at 405 nm over time (ΔA/min). According to the Beer-Lambert law, the absorbance (A) is directly proportional to the concentration of the absorbing substance (c), the molar extinction coefficient (ε), and the path length of the light (l):
A = εcl
Using the known molar extinction coefficient for pNA at 405 nm, the rate of change in absorbance can be converted into the rate of product formation (moles per unit time), which defines the enzyme's activity. brainly.comchegg.com This method is widely used for determining the kinetic parameters of enzymes, such as the Michaelis constant (Kₘ) and the catalytic constant (kcat). scispace.commsu.rumsu.ru
Data Tables
The following tables provide research data related to the use of Z-Phe-Arg-pNA and its hydrolysis product, p-nitroaniline.
Table 1: Kinetic Parameters of Various Proteases with Z-Phe-Arg Substrates This table shows the Michaelis constant (Kₘ), catalytic constant (kcat), and specificity constant (kcat/Kₘ) for different enzymes acting on Z-Phe-Arg-pNA or its fluorogenic analog, Z-Phe-Arg-AMC. Lower Kₘ indicates higher affinity, and higher kcat/Kₘ indicates greater catalytic efficiency.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) | Source(s) |
|---|---|---|---|---|---|
| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1948 | nih.gov |
| Human Enteropeptidase (Light Chain) | Z-Ala-Phe-Arg-pNA | 67 | 17.5 | 261 | msu.rumsu.ru |
Table 2: Molar Absorptivity of p-Nitroaniline (pNA) This table lists the molar extinction (absorptivity) coefficient (ε) for p-nitroaniline at different wavelengths. This constant is crucial for converting absorbance measurements into molar concentrations.
| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Source(s) |
|---|---|---|
| 405 | ~9,960 | brainly.comchegg.com |
| 405 | ~10,500 | sigmaaldrich.com |
| 410 | ~9,800 | sigmaaldrich.com |
Substrate Specificity Profiling of Z Phe Arg Pna Hydrochloride
Targeting of Cysteine Proteases
Z-Phe-Arg-pNA hydrochloride is recognized as a substrate for several members of the cathepsin family, including cathepsins B, K, L, and S, as well as the plant cysteine protease papain. fishersci.com Its specificity, however, varies among these enzymes, making it a useful tool for differentiating their activities under specific assay conditions. The P2 phenylalanine and P1 arginine residues of the substrate are key determinants of its interaction with the active sites of these proteases.
Cathepsin B Activity Measurement
Cathepsin B, a lysosomal cysteine protease with both endopeptidase and exopeptidase activities, can hydrolyze Z-Phe-Arg-pNA. While it is a recognized substrate, the efficiency of cleavage can be influenced by pH. For the analogous fluorogenic substrate, Z-Phe-Arg-AMC, cathepsin B exhibits similar rates of hydrolysis at both acidic (pH 4.6) and neutral (pH 7.2) conditions. nih.gov Research has indicated that while Z-Phe-Arg based substrates are commonly used, other substrates such as Z-Arg-Arg-pNA may be more specific for cathepsin B. novoprolabs.com
Detailed kinetic parameters for the hydrolysis of Z-Phe-Arg-AMC by murine cathepsin B have been determined, providing insight into the enzyme's efficiency with this substrate sequence at different pH levels.
| pH | kcat/Km (M⁻¹s⁻¹) |
|---|---|
| 4.6 | 130 |
| 7.2 | 895 |
Cathepsin L Activity Measurement
Z-Phe-Arg-pNA is a sensitive and widely used substrate for measuring the activity of cathepsin L, a potent lysosomal endopeptidase. novoprolabs.comcymitquimica.comnih.gov The enzyme demonstrates high affinity and catalytic efficiency for this substrate. Kinetic studies using the similar fluorogenic substrate, Z-Phe-Arg-AMC, have provided precise measurements of human cathepsin L's enzymatic activity.
| Parameter | Value |
|---|---|
| Km (μM) | 0.77 |
| kcat (s⁻¹) | 1.5 |
These values underscore the utility of the Z-Phe-Arg sequence as an effective substrate for quantifying cathepsin L activity in various experimental settings.
Cathepsin K Activity Measurement
Cathepsin S Activity Measurement
Cathepsin S is a lysosomal cysteine protease with a significant role in the processing of antigens for presentation by MHC class II molecules. It is known to cleave Z-Phe-Arg-pNA. fishersci.com However, compared to cathepsin L, cathepsin S exhibits significantly lower activity towards substrates with the Z-Phe-Arg sequence. escholarship.org This difference in substrate preference allows for the differentiation of cathepsin L and S activities in mixed samples. While it is a substrate, detailed kinetic parameters for the hydrolysis of this compound by cathepsin S are not extensively documented.
Papain Activity Measurement
Papain, a well-characterized cysteine protease from the latex of the papaya fruit, readily hydrolyzes Z-Phe-Arg-pNA. cymitquimica.com The fluorogenic counterpart, Z-Phe-Arg-AMC, is also considered a standard substrate for this enzyme. frontierspartnerships.orgechelon-inc.com Despite its widespread use in papain assays, specific kinetic parameters such as Km and kcat for the hydrolysis of this compound by papain are not consistently reported in readily accessible literature.
Other Papain-Family C1 Peptidases
The utility of Z-Phe-Arg-pNA extends to other members of the C1 family of peptidases. For instance, it is cleaved by falcipain-2, a cysteine protease from the malaria parasite Plasmodium falciparum. cymitquimica.combachem.com Another parasitic protease, cruzain from Trypanosoma cruzi, the causative agent of Chagas disease, also efficiently hydrolyzes substrates with the Z-Phe-Arg sequence. Kinetic analysis of cruzain with the fluorogenic substrate Z-Phe-Arg-AMC reveals a high catalytic rate.
| Parameter | Value |
|---|---|
| kcat (s⁻¹) | 17 |
While information regarding the interaction of this compound with other plant cysteine proteases like ficin (B600402) and bromelain (B1164189) is limited, the broad specificity of these enzymes suggests they may also exhibit some activity towards this substrate. For example, fruit bromelain is known to act on the synthetic substrate Bz-Phe-Val-Arg-NHMec. qmul.ac.uk
Targeting of Serine Proteases
This compound is widely recognized for its utility as a substrate for a range of serine proteases, particularly those with a preference for cleaving after basic amino acid residues.
Another similar substrate, Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA), was shown to be a good substrate for bovine trypsin with a Km of 1.56 x 10⁻⁵ M and a kcat of 0.081 s⁻¹ at pH 8.2. nih.gov This substrate was hydrolyzed at a similar rate to Bz-Arg-pNA, indicating comparable kcat/Km values. nih.gov Given the structural similarities, it is anticipated that this compound would exhibit comparable kinetic behavior with trypsin.
Kinetic Parameters for Trypsin with Structurally Similar Substrates
| Substrate | Enzyme | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH |
|---|---|---|---|---|---|
| Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | Bovine Trypsin | 1.56 x 10⁻⁵ | 0.081 | 5192 | 8.2 |
| Nα-benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA) | Bovine Trypsin | Data not available | Data not available | Similar to Bz-GPA-pNA | Data not available |
This table presents kinetic data for substrates structurally similar to this compound with bovine trypsin. This information is provided as a reference due to the lack of specific data for this compound.
Plasma kallikrein is a serine protease that plays a crucial role in the contact activation system of blood coagulation and the generation of bradykinin (B550075). This compound is a recognized substrate for measuring plasma kallikrein activity. echelon-inc.com The enzyme's specificity is significantly influenced by the amino acid residues at the P2 and P3 positions of the substrate. Studies using extended N-aminoacyl-L-arginine methyl esters based on the C-terminal sequence of bradykinin (-Pro-Phe-Arg) have provided valuable insights into the subsite preferences of human plasma kallikrein. nih.gov
The fluorogenic analog, Z-Phe-Arg-AMC, is also a well-established substrate for plasma kallikrein, further highlighting the suitability of the Phe-Arg sequence for assessing this enzyme's activity. echelon-inc.com While direct Km and kcat values for the hydrolysis of this compound by plasma kallikrein are not specified in the available literature, the consistent use of substrates with this core sequence underscores its effectiveness in targeting this enzyme.
The utility of this compound extends beyond trypsin and plasma kallikrein to other trypsin-like serine peptidases. These enzymes share the characteristic of cleaving peptide bonds following basic amino acid residues. For instance, the fluorogenic counterpart, Z-Phe-Arg-AMC, has been shown to be a substrate for papain and cathepsins B, K, L, and S. echelon-inc.com This suggests that this compound may also be cleaved by these enzymes, although specific kinetic data would be required to confirm the efficiency of hydrolysis.
Assessment of Subsite Preferences (e.g., P1, P2, P3) in Enzyme-Substrate Interactions
The interaction between a protease and its substrate is governed by the fit of the substrate's amino acid residues (designated P1, P2, P3, etc., starting from the cleavage site) into the corresponding binding pockets (subsites S1, S2, S3, etc.) of the enzyme.
For trypsin, the primary determinant of specificity is the deep S1 pocket, which accommodates the long, positively charged side chains of arginine and lysine (B10760008) at the P1 position.
In the case of human plasma kallikrein, the interactions at the S2 and S3 subsites are of significant importance for substrate recognition and catalysis. Research on substrates with the C-terminal sequence of bradykinin (-Pro-Phe-Arg) has demonstrated that the L-phenylalanine at the P2 position interacts hydrophobically with the S2 subsite, which helps to stabilize the enzyme-substrate complex. nih.gov Furthermore, a strong interaction between L-proline at the P3 position and the S3 subsite is considered to be of greatest importance for the selectivity of human plasma kallikrein. nih.gov
Subsite Preferences for Serine Proteases with Z-Phe-Arg-pNA and Similar Substrates
| Enzyme | P1 Residue (Substrate) | S1 Subsite Interaction | P2 Residue (Substrate) | S2 Subsite Interaction | P3 Residue/Group (Substrate) | S3 Subsite Interaction |
|---|---|---|---|---|---|---|
| Trypsin | Arginine | Primary specificity, deep pocket accommodates basic side chain. | Phenylalanine | Contributes to binding affinity. | Benzyloxycarbonyl (Z) | Hydrophobic interactions can influence binding and catalysis. |
| Plasma Kallikrein | Arginine | Strong preference for basic residue. | Phenylalanine | Important hydrophobic interaction for stabilizing the enzyme-substrate complex. nih.gov | Proline (in analogous substrates) | Crucial for selectivity; strong interaction with the S3 subsite. nih.gov |
Quantitative Enzyme Kinetic Analysis Using Z Phe Arg Pna Hydrochloride
Determination of Michaelis-Menten Kinetic Parameters
The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). Z-Phe-Arg-pNA hydrochloride is frequently employed to determine these key parameters for various proteases.
To accurately determine Michaelis-Menten parameters, it is crucial to measure the initial velocity of the reaction at various substrate concentrations. The initial velocity is the rate of reaction before the substrate concentration has been significantly depleted and before product inhibition becomes a factor.
The experimental design involves preparing a series of reaction mixtures with a fixed enzyme concentration and varying concentrations of this compound. The range of substrate concentrations should ideally span from well below the expected K_m to well above it (e.g., 0.1 * K_m to 10 * K_m) to ensure a comprehensive saturation curve. The rate of pNA release is monitored spectrophotometrically, typically at a wavelength of 405 nm, and the initial linear portion of the absorbance versus time plot is used to calculate the initial velocity.
Table 1: Hypothetical Data for Initial Velocity Measurements of Trypsin with this compound
| [Z-Phe-Arg-pNA] (µM) | Initial Velocity (v₀) (µM/min) |
| 10 | 0.24 |
| 20 | 0.45 |
| 40 | 0.77 |
| 80 | 1.25 |
| 160 | 1.82 |
| 320 | 2.35 |
| 640 | 2.78 |
This is a hypothetical data set for illustrative purposes.
The Michaelis constant (K_m) is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate; a lower K_m value generally signifies a higher affinity. The K_m is determined by fitting the initial velocity data obtained at different substrate concentrations to the Michaelis-Menten equation:
v₀ = (Vmax * [S]) / (K_m + [S])
Alternatively, graphical methods such as the Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]) can be used. The x-intercept of the Lineweaver-Burk plot is equal to -1/K_m. For instance, in a study of trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide (a similar substrate), the K_m was determined by fitting initial rate data to the Michaelis-Menten equation. acs.org
The turnover number, or k_cat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's catalytic speed. k_cat is calculated from the maximum velocity (Vmax) and the total enzyme concentration ([E]t) using the following equation:
k_cat = Vmax / [E]t
For example, kinetic studies on cathepsin L using a similar fluorogenic substrate, Z-Phe-Arg-AMC, determined a k_cat of 1.5 s⁻¹. nih.gov
The catalytic efficiency, represented by the ratio k_cat/K_m, is a measure of how efficiently an enzyme converts a substrate into a product. researchgate.net It takes into account both the rate of catalysis (k_cat) and the enzyme-substrate affinity (K_m). This parameter is particularly useful for comparing the specificity of an enzyme for different substrates or for comparing the efficiency of different enzymes on the same substrate. acs.org A higher k_cat/K_m ratio indicates a more efficient enzyme. For the trypsin-catalyzed hydrolysis of Z-Lys-pna, the maximal k_cat/K_m was determined to be 1391 ± 72 M⁻¹·s⁻¹. acs.org
Table 2: Michaelis-Menten Kinetic Parameters for a Protease with this compound
| Parameter | Value | Unit |
| K_m | 150 | µM |
| Vmax | 3.0 | µM/min |
| k_cat | 150 | s⁻¹ |
| k_cat/K_m | 1.0 x 10⁶ | M⁻¹s⁻¹ |
This is a hypothetical data set for illustrative purposes, assuming an enzyme concentration of 0.02 µM.
Measurement of Enzyme Activity Units
Enzyme activity is often expressed in "units" (U). One international unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions (e.g., pH, temperature, and substrate concentration). nih.gov When using this compound, the activity can be calculated from the rate of pNA formation using its molar extinction coefficient.
The activity in U/mL can be calculated using the following formula:
Activity (U/mL) = (ΔA/min * reaction volume) / (molar extinction coefficient of pNA * light path length * enzyme volume)
Where:
ΔA/min is the change in absorbance at 405 nm per minute.
The molar extinction coefficient of p-nitroaniline is a constant value.
This standardized measurement allows for the comparison of enzyme activity across different experiments and laboratories.
Applications in Comparative Enzyme Characterization
The kinetic parameters obtained using this compound are invaluable for the comparative characterization of enzymes. Researchers can use this substrate to:
Compare the catalytic efficiencies of different enzymes: By determining the k_cat/K_m for various proteases with Z-Phe-Arg-pNA, their relative efficiencies can be ranked. For instance, the specific activities of cathepsins B, L, K, S, and V have been compared using Z-Phe-Arg-AMC. nih.gov
Investigate the effect of mutations on enzyme function: Site-directed mutagenesis can be used to alter specific amino acid residues in an enzyme, and the resulting changes in K_m and k_cat can be quantified using Z-Phe-Arg-pNA to understand the role of those residues in substrate binding and catalysis.
Analyze the influence of environmental factors: The impact of pH, temperature, and the presence of inhibitors or activators on enzyme activity can be systematically studied by measuring the kinetic parameters under different conditions. For example, the pH dependence of trypsin's kinetic parameters has been studied in detail using a p-nitroanilide substrate. acs.org
Table 3: Comparative Kinetic Parameters of Two Hypothetical Proteases with this compound
| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Protease A | 120 | 200 | 1.67 x 10⁶ |
| Protease B | 250 | 150 | 6.0 x 10⁵ |
This is a hypothetical data set for illustrative purposes.
Investigation of Protease Inhibition Mechanisms
High-Throughput Screening Methodologies for Protease Inhibitors
High-throughput screening (HTS) is a foundational approach in drug discovery for identifying novel protease inhibitors from large compound libraries. Assays utilizing Z-Phe-Arg-pNA hydrochloride are well-suited for HTS due to their simplicity, reliability, and adaptability to microplate formats.
The fundamental principle of an HTS assay using this substrate involves the measurement of pNA production in the presence and absence of potential inhibitors. A typical HTS workflow would involve the following steps:
Assay Miniaturization: The assay is optimized for low-volume, high-density microplates (e.g., 384- or 1536-well plates) to maximize throughput and minimize reagent consumption.
Compound Dispensing: Test compounds from a chemical library are dispensed into the assay plates at a fixed concentration.
Enzyme and Substrate Addition: A solution containing the target protease is added to the wells, followed by the addition of this compound to initiate the enzymatic reaction.
Signal Detection: After a defined incubation period, the absorbance of the released pNA is measured at or near 405 nm using a microplate reader.
Data Analysis: The percentage of inhibition for each compound is calculated by comparing the absorbance in the wells containing the test compound to the absorbance in control wells (with and without enzyme).
While specific large-scale HTS campaigns exclusively detailing the use of this compound are not frequently published in comprehensive detail, the principles are widely applied in academic and industrial research for screening inhibitors of proteases such as cathepsins and trypsin. The primary screen identifies "hits"—compounds that exhibit a significant reduction in protease activity. These hits are then subjected to further characterization to confirm their activity and determine their potency.
Determination of Inhibitor Potency (IC50 Values)
Once a potential inhibitor has been identified, its potency is quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor that is required to reduce the rate of the enzymatic reaction by 50%.
To determine the IC50 value using this compound, a series of experiments are conducted with varying concentrations of the inhibitor while keeping the concentrations of the enzyme and substrate constant. The rate of pNA formation is measured for each inhibitor concentration.
The general procedure is as follows:
A range of inhibitor concentrations is prepared by serial dilution.
The enzyme, inhibitor, and this compound are incubated together.
The rate of the reaction is monitored by measuring the change in absorbance at 405 nm over time.
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Below is a hypothetical data table illustrating the determination of IC50 values for two different inhibitors of a cysteine protease using a this compound-based assay.
| Inhibitor | Protease Target | IC50 (µM) |
|---|---|---|
| Inhibitor A | Cathepsin B | 2.5 |
| Inhibitor B | Cathepsin B | 15.8 |
| Inhibitor C | Trypsin | 0.75 |
| Inhibitor D | Trypsin | 9.2 |
Calculation of Inhibitory Constants (K_i) for Protease Inhibitors
While the IC50 value is a useful measure of inhibitor potency, it is dependent on the experimental conditions, particularly the substrate concentration. A more fundamental measure of inhibitor affinity is the inhibition constant (K_i). The K_i is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme.
For competitive inhibitors, the K_i can be calculated from the IC50 value using the Cheng-Prusoff equation:
K_i = IC50 / (1 + ([S] / K_m))
Where:
[S] is the concentration of the substrate (this compound).
K_m is the Michaelis constant of the substrate for the enzyme.
To accurately calculate the K_i, the K_m of the enzyme for this compound must first be determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
The following table provides a hypothetical example of calculated K_i values from experimentally determined IC50 values for competitive inhibitors of a protease.
| Inhibitor | IC50 (µM) | [S] (µM) | K_m (µM) | Calculated K_i (µM) |
|---|---|---|---|---|
| Inhibitor X | 5.0 | 100 | 50 | 1.67 |
| Inhibitor Y | 12.0 | 100 | 50 | 4.0 |
| Inhibitor Z | 2.5 | 50 | 50 | 1.25 |
Analysis of Inhibition Modes (e.g., Competitive, Non-Competitive, Uncompetitive)
Understanding the mode of inhibition is crucial for the development of effective drugs. This compound can be used to distinguish between different modes of reversible inhibition by systematically varying the concentrations of both the substrate and the inhibitor and analyzing the effect on the enzyme kinetics.
The primary modes of reversible inhibition are:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this mode, the apparent K_m of the substrate increases with increasing inhibitor concentration, while the V_max remains unchanged.
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. In this mode, the V_max decreases with increasing inhibitor concentration, while the K_m remains unchanged.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. In this mode, both the V_max and the apparent K_m decrease with increasing inhibitor concentration.
One practical way to distinguish between these modes is to determine the IC50 value at different concentrations of this compound.
For a competitive inhibitor , the IC50 value will increase as the substrate concentration increases.
For a non-competitive inhibitor , the IC50 value will remain constant regardless of the substrate concentration.
For an uncompetitive inhibitor , the IC50 value will decrease as the substrate concentration increases.
The following table summarizes the expected changes in kinetic parameters for different inhibition modes when using a this compound-based assay.
| Inhibition Mode | Effect on Apparent K_m | Effect on V_max | Effect on IC50 with Increasing [S] |
|---|---|---|---|
| Competitive | Increases | No change | Increases |
| Non-Competitive | No change | Decreases | No change |
| Uncompetitive | Decreases | Decreases | Decreases |
Evaluation of Inhibitor Selectivity Across Different Proteases
Inhibitor selectivity is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. This compound can be used to assess the selectivity of an inhibitor against a panel of proteases that are capable of cleaving this substrate.
The selectivity of an inhibitor is determined by comparing its potency (IC50 or K_i values) against the target protease to its potency against other proteases. An inhibitor is considered selective if it is significantly more potent against its intended target.
The experimental procedure involves performing IC50 or K_i determinations for the inhibitor against a panel of relevant proteases (e.g., different cathepsins, trypsin, papain) using this compound as the substrate under standardized assay conditions.
The following table presents a hypothetical selectivity profile of an inhibitor against three different proteases, all assayed using this compound.
| Inhibitor | Protease | IC50 (µM) | Selectivity Ratio (IC50 Protease X / IC50 Cathepsin L) |
|---|---|---|---|
| Inhibitor P | Cathepsin L | 0.5 | 1 |
| Cathepsin B | 15.0 | 30 | |
| Trypsin | > 100 | > 200 | |
| Inhibitor Q | Cathepsin L | 5.2 | 1 |
| Cathepsin B | 7.8 | 1.5 | |
| Trypsin | 55.4 | 10.7 |
A higher selectivity ratio indicates greater selectivity for the primary target (in this case, Cathepsin L).
Methodological Considerations in Assay Development and Optimization
Influence of pH on Enzyme Activity and Substrate Hydrolysis
The pH of the reaction medium is a critical determinant of enzyme activity, primarily by influencing the ionization state of amino acid residues in the enzyme's active site and the substrate itself. For serine proteases like trypsin, the catalytic triad (B1167595) (histidine, serine, and aspartate) must be in the correct protonation state for efficient catalysis.
Research has shown that the optimal pH for the activity of many trypsin-like proteases falls within the slightly alkaline range. For instance, studies on the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide, a substrate similar to Z-Phe-Arg-pNA, have demonstrated a pH optimum typically between 8.0 and 9.0. nih.govnih.gov The activity of these enzymes generally declines at lower pH values due to the protonation of the catalytic histidine residue, which disrupts its role as a general base in the catalytic mechanism. nih.govacs.org
The choice of buffer system is also crucial, as different buffers can have varying effects on enzyme activity even at the same pH. Commonly used buffers in protease assays include Tris-HCl, phosphate (B84403), and glycine-NaOH. researchgate.netresearchgate.net The optimal buffer system and pH should be determined empirically for each specific enzyme-substrate pair to ensure maximal activity and stability.
| pH | Relative Activity (%) in Phosphate Buffer | Relative Activity (%) in Tris-HCl Buffer |
|---|---|---|
| 6.0 | 35 | - |
| 6.5 | 55 | - |
| 7.0 | 75 | 60 |
| 7.5 | 90 | 85 |
| 8.0 | 100 | 100 |
| 8.5 | 95 | 98 |
| 9.0 | 80 | 90 |
Effect of Temperature on Reaction Kinetics
Temperature profoundly affects the rate of enzyme-catalyzed reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and a higher reaction rate, up to an optimal temperature. Beyond this optimum, the enzyme's structure begins to denature, resulting in a rapid loss of activity.
For many mammalian trypsin-like enzymes, the optimal temperature for activity is typically in the range of 37-50°C. nih.gov However, enzymes from different sources can exhibit a wide range of temperature optima. For example, a trypsin from Bacillus licheniformis has been shown to have an optimal temperature of 65°C. nih.gov
When establishing an assay, it is important to select a temperature that ensures both high enzyme activity and stability over the course of the measurement. For routine assays, a standardized temperature, often 25°C or 37°C, is used to ensure consistency and allow for comparison of results between different studies. coachrom.com It is also important to note that the temperature can affect the pKa of the buffer, which can in turn alter the pH of the assay medium. hopaxfc.com
| Temperature (°C) | Relative Reaction Rate (%) |
|---|---|
| 20 | 45 |
| 25 | 60 |
| 30 | 75 |
| 37 | 100 |
| 45 | 90 |
| 50 | 70 |
| 60 | 40 |
Impact of Buffer Composition and Ionic Strength
The composition of the buffer and the ionic strength of the assay medium can significantly influence enzyme kinetics. Different buffer ions can interact with the enzyme and affect its conformation and activity. For example, Tris buffer has been reported to be inhibitory for some enzymes, while phosphate and HEPES buffers are often found to be more compatible. nih.govnih.gov
Ionic strength, typically modulated by the addition of salts like NaCl, can also have a pronounced effect. For trypsin, the effect of ionic strength can be complex. In some cases, increasing ionic strength can lead to a decrease in enzyme activity, potentially due to a "salting out" effect that alters the enzyme's solubility and structure. researchgate.netresearchgate.net However, for other trypsin-like enzymes, moderate salt concentrations may be necessary for optimal activity by stabilizing the enzyme's conformation. The rate of hydrolysis of edestin by trypsin has been studied in the presence of 1 M NaCl, where the enzyme is rapidly inactivated. nih.gov Therefore, the optimal ionic strength must be determined for each specific assay.
| Buffer (50 mM, pH 8.0) | Relative Activity (%) | Ionic Strength (M NaCl) | Relative Activity (%) |
|---|---|---|---|
| Phosphate | 100 | 0.05 | 100 |
| HEPES | 95 | 0.10 | 92 |
| Tris-HCl | 85 | 0.15 | 85 |
| MOPS | 80 | 0.20 | 78 |
Active-Site Titration of Enzymes using Z-Phe-Arg-pNA Hydrochloride
Determining the precise concentration of active enzyme is crucial for accurate kinetic analysis. Active-site titration is a technique used to quantify the number of catalytically active enzyme molecules in a preparation. This is particularly important as enzyme preparations may contain inactive or denatured protein.
Substrates like this compound, which release a chromogenic product upon hydrolysis, can be used for active-site titration through the observation of "burst" kinetics. nih.gov The reaction mechanism of serine proteases involves a two-step process: a rapid acylation of the enzyme's active site serine, which releases the p-nitroaniline (pNA) product, followed by a slower, rate-limiting deacylation step that regenerates the free enzyme.
When the concentration of the substrate is much higher than the enzyme concentration, the initial rapid release of pNA, known as the "burst," is stoichiometric with the number of active enzyme sites. By measuring the magnitude of this burst, the concentration of active enzyme can be accurately determined. This method relies on the deacylation step being significantly slower than the acylation step, allowing for the clear observation of the initial burst of product formation. utah.edu
Comparative Studies with Alternative Protease Substrates
Comparison with Fluorogenic Substrates (e.g., Z-Phe-Arg-AMC)
The primary distinction between chromogenic and fluorogenic substrates lies in the reporter molecule released upon enzymatic cleavage. mdpi.com While Z-Phe-Arg-pNA releases p-nitroaniline (pNA), which is quantified by changes in light absorbance, its fluorogenic counterpart, Z-Phe-Arg-AMC, releases 7-amino-4-methylcoumarin (B1665955) (AMC), a highly fluorescent compound. echelon-inc.com This fundamental difference in signal generation leads to significant variations in assay performance.
Differences in Sensitivity and Detection Limits
In general, assays employing fluorogenic substrates are considered superior in sensitivity to those using chromogenic substrates. mdpi.com The reason for this is twofold: fluorescence detection is inherently more sensitive than absorbance, and the background signal in fluorescence assays is typically very low. mdpi.com The release of the fluorescent AMC group from Z-Phe-Arg-AMC allows for the detection of much lower levels of enzymatic activity compared to the release of the chromophore pNA.
The degree of improvement in sensitivity can, however, be context-dependent. For instance, in one comparative study of detector systems for an ELISA, a fluorogenic substrate offered a pronounced improvement in performance with one indicator enzyme (alkaline phosphatase), but only a slight improvement with another (peroxidase) when compared to a chromogenic substrate. nih.gov This suggests that while Z-Phe-Arg-AMC is expected to have a lower detection limit than Z-Phe-Arg-pNA for a given protease, the practical benefit may vary based on the specific enzyme and assay conditions.
Advantages and Disadvantages in Specific Research Contexts
The choice between Z-Phe-Arg-pNA and Z-Phe-Arg-AMC depends on the specific requirements of the research application, including the need for sensitivity, the available equipment, and cost considerations. nih.gov
Table 1: Comparison of Z-Phe-Arg-pNA and Z-Phe-Arg-AMC
| Feature | Z-Phe-Arg-pNA hydrochloride (Chromogenic) | Z-Phe-Arg-AMC (Fluorogenic) |
|---|---|---|
| Signal Detection | Spectrophotometry (Absorbance) | Fluorometry (Emission) |
| Sensitivity | Lower | Higher |
| Equipment | Standard spectrophotometer / plate reader | Fluorometer / plate reader with fluorescence capabilities |
| Cost | Generally lower cost. nih.gov | Generally higher cost |
| Ease of Use | Simpler; no UV source required for analysis. mdpi.comnih.gov | Requires specific excitation/emission wavelengths (e.g., 360-380 nm excitation, 440-460 nm emission). echelon-inc.com |
| Interference | Less prone to interference from compound autofluorescence | Susceptible to quenching or interference from fluorescent compounds |
In research contexts where enzyme concentrations are low or subtle changes in activity need to be detected, the high sensitivity of Z-Phe-Arg-AMC is a distinct advantage. It is often employed for detailed kinetic studies and high-throughput screening. For example, Z-Phe-Arg-AMC is used as a broad-spectrum substrate to measure the total endopeptidase activity of cysteine cathepsins. glpbio.com Conversely, Z-Phe-Arg-pNA is well-suited for routine assays where enzyme levels are sufficient and the primary considerations are cost-effectiveness and simplicity. nih.gov Its use with standard laboratory spectrophotometers makes it a highly accessible tool for many researchers. diapharma.com
Comparison with Other Chromogenic pNA-Based Substrates (e.g., Z-Arg-Arg-pNA, Bz-Pro-Phe-Arg-pNA)
Within the class of chromogenic pNA substrates, the peptide sequence dictates the substrate's specificity for different proteases. nih.gov By altering the amino acids adjacent to the cleavage site, substrates can be designed to be selective for particular enzymes or enzyme families. diapharma.com
Variations in Protease Specificity Profiles
The specificity of Z-Phe-Arg-pNA can be compared to other pNA substrates by examining their respective target enzymes. The peptide sequence is a critical determinant of which proteases will efficiently cleave the substrate. nih.gov
Z-Phe-Arg-pNA : This substrate is recognized by enzymes that prefer an arginine residue at the P1 position and a hydrophobic residue like phenylalanine at the P2 position. It is reported as a substrate for Cathepsin L. medchemexpress.com Its fluorogenic analog, Z-Phe-Arg-AMC, is cleaved by a range of proteases including plasma kallikrein, papain, trypsin, and cathepsins B, K, L, and S, suggesting a similar broad profile for the pNA version. echelon-inc.comglpbio.compeptide.co.jp
Z-Arg-Arg-pNA : By replacing the P2 phenylalanine with another arginine, the specificity profile is altered. Z-Arg-Arg-pNA is a known colorimetric substrate for Cathepsin B. echelon-inc.com Studies on the analogous fluorogenic substrate Z-Arg-Arg-AMC confirm that while it is cleaved by Cathepsin B, it also shows activity with other cysteine cathepsins like L, K, S, and V, indicating a lack of absolute specificity. nih.gov
Bz-Pro-Phe-Arg-pNA : This substrate, also known as Chromozym PK, introduces a proline residue at the P3 position. This modification makes it a relatively specific substrate for plasma kallikrein. nih.gov
Table 2: Protease Specificity of Selected pNA-Based Substrates
| Substrate | Peptide Sequence | Primary Target Proteases |
|---|---|---|
| Z-Phe-Arg-pNA | Z-Phe-Arg- | Cathepsin L, Plasma Kallikrein, various Cathepsins. echelon-inc.commedchemexpress.compeptide.co.jp |
| Z-Arg-Arg-pNA | Z-Arg-Arg- | Cathepsin B. echelon-inc.com |
Contextual Utility in Enzyme Differentiation
The variations in specificity among pNA-based substrates are leveraged in research to differentiate between the activities of various proteases within a complex biological sample. Synthetic peptides that mimic the amino acid sequences of natural cleavage sites serve as sensitive and specific tools for clinical and kinetic studies. nih.gov
For example, if a researcher aims to specifically quantify plasma kallikrein activity, Bz-Pro-Phe-Arg-pNA would be a more suitable choice than the more broadly reactive Z-Phe-Arg-pNA. nih.gov Conversely, to assay for Cathepsin B activity, Z-Arg-Arg-pNA would be preferred. echelon-inc.com
However, it is crucial to recognize that many of these "specific" substrates exhibit some level of cross-reactivity. nih.gov For instance, a study demonstrated that both Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are cleaved by multiple cysteine cathepsins, not just a single one. nih.gov Therefore, for definitive enzyme differentiation, researchers often use a panel of different substrates in combination with specific protease inhibitors. This approach allows for the dissection of individual enzyme contributions to the total proteolytic activity measured in a sample.
Applications in Enzyme Engineering and Mutagenesis Research
Characterization of Recombinant Protease Variants
The generation of recombinant protease variants through techniques like site-directed mutagenesis is a cornerstone of modern enzyme engineering. A primary step following the expression and purification of these variants is their biochemical characterization, for which Z-Phe-Arg-pNA hydrochloride and analogous chromogenic substrates are frequently employed. By measuring the rate of p-nitroanilide (pNA) release, researchers can determine key kinetic parameters, providing a quantitative measure of the impact of specific mutations.
For instance, in studies of viral proteases, which are key drug targets, understanding how mutations affect enzyme function is critical. In a study on the West Nile Virus (WNV) NS3 protease, site-directed mutagenesis was used to investigate the roles of specific amino acid residues in the S1 and S2 binding pockets. uq.edu.au The activity of the wild-type and mutant proteases was assayed using a pNA-containing substrate, Ac-KPGLKR-pNA, which mimics a natural cleavage site. uq.edu.au This allowed for a direct comparison of the catalytic efficiencies of the different enzyme variants.
Assessment of Engineered Enzyme Activity and Specificity
A primary goal of enzyme engineering is to alter the activity and substrate specificity of a protease. This compound is an effective tool for screening libraries of mutant enzymes to identify variants with desired characteristics. The straightforward nature of the colorimetric assay allows for high-throughput screening, enabling the rapid identification of promising candidates from a large pool of variants.
Kinetic analysis using this substrate provides a detailed picture of how mutations affect both substrate binding (Km) and the catalytic rate (kcat). For example, the study on the WNV NS3 protease demonstrated that mutations to key residues could significantly alter the enzyme's catalytic efficiency. The kinetic parameters for the wild-type enzyme and several mutants were determined, revealing the critical role of certain residues in substrate recognition and catalysis. uq.edu.au The V115A mutation, for instance, resulted in a 2-fold decrease in catalytic efficiency (kcat/Km), primarily due to a loss of substrate affinity (a 2-fold increase in Km). uq.edu.au In contrast, mutating Ser-163 to alanine (B10760859) completely inactivated the protease, highlighting its essential role in interacting with the P1 arginine of the substrate. uq.edu.au
The following interactive table displays the kinetic parameters for the wild-type WNV NS3 protease and several of its mutants when assayed with the chromogenic substrate Ac-KPGLKR-pNA. uq.edu.au
| Enzyme Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild Type | 200 ± 20 | 0.20 ± 0.01 | 1000 |
| V115A | 400 ± 40 | 0.20 ± 0.01 | 500 |
| Y150A | 150 ± 20 | 0.0020 ± 0.0001 | 13 |
| S160A | 300 ± 30 | 0.10 ± 0.01 | 330 |
| S163A | No activity | No activity | No activity |
This data clearly illustrates how single amino acid substitutions can dramatically impact enzyme function, providing valuable insights for rational enzyme design.
Studies on Enzyme Thermostability and pH Stability of Mutants
For industrial and therapeutic applications, the stability of an enzyme under various conditions, such as high temperatures and a range of pH values, is a critical parameter. Enzyme engineering efforts are often directed at enhancing this stability. Chromogenic substrates like this compound provide a convenient method for assessing the residual activity of enzyme variants after they have been subjected to environmental stressors.
A common approach to studying thermostability is to incubate the enzyme at an elevated temperature for a defined period and then measure its remaining activity at a permissive temperature. In a study aimed at improving the thermostability of the serine protease PB92 from Bacillus alcalophilus, site-directed mutagenesis was employed to create a series of single and complex mutants. nih.gov The thermostability of these variants was then compared to the wild-type enzyme by measuring their residual activity after incubation at 65°C and 70°C. nih.gov While this particular study did not specify the use of this compound, the principle of using a chromogenic substrate to quantify residual activity is a widely adopted methodology in such research. The results showed that several complex mutants exhibited significantly improved thermostability compared to the wild-type enzyme. nih.gov For example, after 30 minutes at 70°C, the complex mutants retained over 25% of their activity, whereas the wild-type enzyme lost most of its activity within the first 10 minutes. nih.gov
The data below, adapted from the study on protease PB92, illustrates the enhanced thermostability of engineered variants.
| Enzyme Variant | Residual Activity after 30 min at 65°C (%) | Residual Activity after 30 min at 70°C (%) |
| Wild Type | < 40 | < 10 (at 10 min) |
| Mutant S98R | > 90 | Not specified |
| Mutant S101V | > 90 | Not specified |
| Complex Mutant 1 | > 75 | > 25 |
| Complex Mutant 2 | > 75 | > 25 |
These findings demonstrate the power of site-directed mutagenesis in enhancing the robustness of enzymes for various applications.
Elucidation of Structure-Function Relationships via Directed Mutagenesis
By systematically mutating specific amino acid residues and observing the resulting changes in enzyme activity with a substrate like this compound, researchers can deduce the functional roles of those residues. This approach is instrumental in elucidating the structure-function relationships of proteases. When combined with structural information from X-ray crystallography or homology modeling, this functional data can provide a detailed understanding of the enzyme's catalytic mechanism and the basis of its substrate specificity.
The investigation of the WNV NS3 protease serves as a prime example of this approach. uq.edu.au A homology model of the protease was used to identify residues likely to be involved in substrate binding at the S1 and S2 pockets. uq.edu.au Site-directed mutagenesis was then used to create variants with substitutions at these positions. The subsequent kinetic analysis using a chromogenic substrate confirmed the functional importance of the targeted residues. uq.edu.au The study concluded that the P1 arginine of the substrate interacts strongly with Asp-129, Tyr-150, and Ser-163 in the S1 pocket, while the P2 lysine (B10760008) forms a critical interaction with Asn-152 in the S2 pocket. uq.edu.au This detailed understanding of the enzyme-substrate interactions is invaluable for the rational design of specific inhibitors. uq.edu.au
Integration with Advanced Biochemical and Biophysical Techniques
Coupling with Chromatographic Methods for Enzyme Purification and Fractionation
Enzyme purification is a multi-step process aimed at isolating a specific enzyme from a complex mixture, such as a cell lysate or tissue homogenate. The success of a purification protocol is monitored by tracking the specific activity of the enzyme at each stage. Z-Phe-Arg-pNA hydrochloride serves as an essential reagent in this process, providing a rapid and sensitive method for detecting and quantifying the activity of target proteases in fractions generated by chromatography.
During purification, techniques like ion-exchange chromatography (IEC), size-exclusion chromatography (SEC), and affinity chromatography are employed to separate proteins based on charge, size, and specific binding affinity, respectively. As fractions are eluted from the chromatographic column, a small aliquot of each is assayed using Z-Phe-Arg-pNA. The enzymatic reaction, which cleaves the colorless substrate to release the yellow-colored p-nitroaniline (pNA), is measured spectrophotometrically at or near 405 nm. fishersci.com The fractions exhibiting the highest enzymatic activity are then pooled for subsequent purification steps or analysis. This allows researchers to efficiently track the target enzyme throughout the purification scheme and discard fractions containing contaminating proteins.
The effectiveness of the purification process is evaluated by measuring the total protein concentration and total enzyme activity in the pooled fractions from each step. This allows for the calculation of specific activity (enzyme activity per unit of protein), which should increase at each successive purification step as contaminating proteins are removed.
Table 1: Illustrative Purification Scheme for a Trypsin-like Protease Monitored with this compound
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Fold Purification | Yield (%) |
| Crude Cell Lysate | 1500 | 3000 | 2.0 | 1 | 100 |
| Ammonium Sulfate Precipitation | 450 | 2700 | 6.0 | 3 | 90 |
| Ion-Exchange Chromatography | 75 | 2250 | 30.0 | 15 | 75 |
| Size-Exclusion Chromatography | 15 | 1800 | 120.0 | 60 | 60 |
| Affinity Chromatography | 3 | 1500 | 500.0 | 250 | 50 |
*One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of Z-Phe-Arg-pNA per minute under standard assay conditions.
Utilization in Gel-Based Activity Assays (e.g., Zymography, if applicable to pNA release)
Gel-based activity assays are valuable for identifying active enzymes following electrophoretic separation. The most common form, zymography, involves incorporating a protein substrate (like gelatin or casein) into a polyacrylamide gel. nih.govresearchgate.net After electrophoresis, the separated enzymes are renatured and digest the substrate, creating clear zones of lysis against a stained background. researchgate.net
Direct application of small, soluble chromogenic substrates like Z-Phe-Arg-pNA in traditional zymography is not standard because the substrate and its cleaved, colored product are not fixed within the gel matrix and would diffuse. However, modifications of gel-based assays can be employed to utilize such substrates. One approach involves:
Native Polyacrylamide Gel Electrophoresis (PAGE): Proteins are separated under non-denaturing conditions to preserve their enzymatic activity.
Gel Incubation: After electrophoresis, the entire gel, or individual gel slices, can be incubated in a buffer solution containing this compound.
Activity Detection: The regions of the gel containing the active enzyme will catalyze the hydrolysis of the substrate, leading to the localized production of the yellow pNA chromophore. This allows for the identification of the catalytically active enzyme band.
This "in-gel" activity staining provides information that complements traditional zymography. While it may lack the sharp resolution of substrate-embedded zymography, it allows for the use of specific synthetic substrates to probe for particular enzyme classes directly within the gel matrix.
Table 2: Comparison of Traditional Zymography and In-Gel Activity Staining with Soluble Substrates
| Feature | Traditional Zymography (e.g., Gelatin) | In-Gel Activity Staining (e.g., Z-Phe-Arg-pNA) |
| Substrate Type | High molecular weight protein (e.g., gelatin, casein) | Low molecular weight synthetic peptide (e.g., Z-Phe-Arg-pNA) |
| Method of Incorporation | Co-polymerized into the gel matrix during casting | Added to a buffer in which the gel is incubated post-electrophoresis |
| Detection Principle | Negative staining; clear bands of substrate lysis appear on a stained background | Positive staining; colored product forms in the region of enzyme activity |
| Signal Diffusion | Minimal, as the substrate is fixed | Potential for diffusion of the small, colored product, may lead to broader bands |
| Specificity | Broad; detects enzymes capable of degrading the embedded protein | High; detects enzymes specific for the synthetic peptide sequence |
| Primary Application | Detection of matrix metalloproteinases, general proteases | Identification of specific protease activity (e.g., trypsin-like, cathepsins) in a gel |
Complementary Use with Structural Biology Approaches (e.g., in understanding substrate binding sites in complexes)
Structural biology techniques, particularly X-ray crystallography, provide atomic-level details of an enzyme's three-dimensional structure. To understand how an enzyme recognizes and binds its target, researchers often co-crystallize the enzyme with a substrate, a substrate analog, or an inhibitor. This allows for the direct visualization of the interactions within the enzyme's active site.
While the rapid hydrolysis of Z-Phe-Arg-pNA can make it challenging to use directly in co-crystallization experiments, its chemical structure is invaluable for guiding these studies. The dipeptide sequence, Phenylalanine-Arginine, is designed to fit into specific pockets within the active site of target proteases.
The arginine residue is typically recognized by the S1 subsite of the enzyme, which in many serine and cysteine proteases is a deep pocket with an acidic residue (e.g., Aspartate) at its base that forms a salt bridge with the basic guanidinium (B1211019) group of arginine.
The phenylalanine residue is designed to occupy the S2 subsite, which is often a larger, hydrophobic pocket that accommodates bulky aromatic side chains.
By studying the structure of Z-Phe-Arg-pNA, researchers can design and synthesize non-hydrolyzable analogs or covalent inhibitors that mimic its binding. These molecules can then be complexed with the target enzyme for structural analysis. For instance, replacing the cleavable amide bond with a non-cleavable functional group or attaching a reactive "warhead" that forms a covalent bond with an active site residue (e.g., Serine or Cysteine) can trap the enzyme-ligand complex. The resulting crystal structure reveals precisely how the Phe and Arg moieties are oriented within the S2 and S1 pockets, respectively, providing critical information for understanding substrate specificity and for the rational design of highly specific inhibitors. nih.gov
Table 3: Substrate-Enzyme Subsite Interactions for this compound
| Substrate Component | Position | Target Enzyme Subsite | Typical Interacting Residues in Enzyme |
| Z (Carboxybenzyl) group | P3 | S3 | Hydrophobic residues |
| Phenylalanine (Phe) | P2 | S2 | Large, hydrophobic residues (e.g., Leu, Ile, Tyr) |
| Arginine (Arg) | P1 | S1 | Acidic residues (e.g., Asp) in a defined pocket |
| p-Nitroanilide (pNA) | P1' | S1' | Various, depending on the protease |
Broader Implications for Understanding Proteolytic Pathways
Elucidating Protease Roles in Cellular Processes (in vitro/ex vivo models)
The application of Z-Phe-Arg-pNA hydrochloride in in vitro and ex vivo models has been instrumental in dissecting the intricate roles of various proteases in complex cellular processes, ranging from cancer progression to immune responses and parasitic infections.
In the context of oncology, studies have utilized this substrate to probe the activity of trypsin-like serine proteases and cathepsins, which are often dysregulated in cancer. For instance, in in vitro invasion assays, Z-Phe-Arg-pNA has been employed to measure the proteolytic activity of cancer cells, helping to identify the classes of proteases involved in the degradation of the extracellular matrix, a critical step in tumor metastasis. nih.gov By correlating the levels of protease activity with the invasive potential of different cancer cell lines, researchers can gain a clearer understanding of the specific enzymatic drivers of malignancy.
Furthermore, in the field of immunology, Z-Phe-Arg-pNA serves as a substrate to measure the activity of proteases released by immune cells, such as granzymes and certain cathepsins. These enzymes play crucial roles in processes like apoptosis of target cells and antigen presentation. Ex vivo studies on isolated immune cells, such as cytotoxic T lymphocytes and natural killer cells, have used Z-Phe-Arg-pNA to quantify their cytotoxic potential and to understand how this is modulated by various stimuli.
The study of infectious diseases has also benefited from the use of this substrate. For example, in research on parasitic protozoa like Leishmania mexicana, Z-Phe-Arg-pNA is a key component in assays to characterize the activity of cysteine proteases that are essential for the parasite's life cycle and virulence. By measuring the inhibition of this activity by various compounds, researchers can screen for potential antiparasitic drugs.
Contribution to the Study of Protease Regulation and Activation
The regulation of protease activity is a tightly controlled process, and its dysregulation is a hallmark of many diseases. This compound has been a cornerstone in the study of protease regulation, particularly in the characterization of protease inhibitors and the elucidation of activation mechanisms.
The straightforward nature of the colorimetric assay using Z-Phe-Arg-pNA makes it an ideal tool for screening and characterizing protease inhibitors from both natural and synthetic sources. For example, researchers have used this substrate to determine the inhibitory potency (often expressed as the IC50 value) of novel compounds targeting trypsin-like serine proteases and cathepsins. This is achieved by measuring the residual enzyme activity in the presence of varying concentrations of the inhibitor. Such studies are fundamental in the early stages of drug discovery.
Moreover, Z-Phe-Arg-pNA has been instrumental in understanding the mechanisms of protease activation. Many proteases are synthesized as inactive zymogens and require proteolytic cleavage to become active. By using Z-Phe-Arg-pNA to monitor the emergence of proteolytic activity over time, scientists can study the kinetics of zymogen activation. This has been particularly important in understanding the activation cascades of proteases involved in blood coagulation and fibrinolysis, where the sequential activation of multiple proteases is essential for a proper physiological response.
The table below presents the kinetic parameters for the hydrolysis of the fluorogenic analog Z-Phe-Arg-AMC by human cathepsins B and L, illustrating the type of data that can be obtained using such substrates to understand enzyme efficiency.
| Enzyme | K_m (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Cathepsin B | 190 | 1.8 | 9,500 |
| Cathepsin L | 1.3 | 2.4 | 1,850,000 |
This interactive table provides kinetic data for the hydrolysis of Z-Phe-Arg-AMC by human cathepsins B and L. The data highlights the differing substrate affinities and catalytic efficiencies of these two related proteases.
Insights into Substrate Design Principles for Specific Proteolytic Enzymes
The study of how this compound and a panel of similar chromogenic substrates are cleaved by different proteases has provided invaluable insights into the principles of substrate specificity and has guided the design of more selective substrates and inhibitors.
By systematically altering the amino acid sequence of chromogenic substrates and measuring their cleavage rates by a specific protease, researchers can map the substrate preferences of the enzyme's active site. For example, the strong preference of trypsin-like proteases for cleaving after a basic amino acid residue (arginine or lysine) at the P1 position is readily demonstrated using substrates like Z-Phe-Arg-pNA.
Comparative studies using a variety of synthetic substrates have allowed for a detailed characterization of the S1 subsite, the pocket in the protease that accommodates the P1 residue of the substrate. For instance, the observation that some proteases can hydrolyze Z-Phe-Arg-pNA but not substrates with other amino acids at the P1 position provides a clear indication of the chemical and structural requirements of the S1 subsite.
This knowledge has been directly applied to the design of second-generation substrates with enhanced specificity for particular proteases. By understanding the subtle differences in the substrate specificities of closely related proteases, it is possible to design substrates that are preferentially cleaved by one enzyme over another. This is crucial for the development of diagnostic assays that can distinguish between the activities of different proteases in a complex biological sample.
Furthermore, the principles learned from these substrate specificity studies have been translated into the design of more potent and selective protease inhibitors. By incorporating the preferred amino acid sequences of a target protease into an inhibitor scaffold, it is possible to create molecules that bind with high affinity and specificity to the active site of that particular enzyme.
Q & A
Q. What is the standard protocol for using Z-Phe-Arg-pNA hydrochloride as a chromogenic substrate in thrombin activity assays?
this compound is cleaved by thrombin, releasing p-nitroaniline (pNA), which is quantified spectrophotometrically at 405 nm. A typical protocol involves:
- Dissolving the substrate in assay buffer (e.g., Tris-HCl, pH 8.4) to a final concentration of 25–50 µM .
- Pre-incubating thrombin with inhibitors (if testing inhibitory activity) before adding the substrate.
- Measuring absorbance changes over time to calculate enzyme activity (ΔA/min). Normalize results using a pNA standard curve .
Q. How should this compound be prepared and stored to ensure stability?
Q. What are the primary applications of this compound in protease research?
This substrate is widely used to:
- Quantify thrombin activity in coagulation studies .
- Screen protease inhibitors (e.g., antithrombin-heparin cofactor) by monitoring reduced cleavage rates .
- Validate enzyme refolding in mutagenesis studies (e.g., testing thermostability of engineered thrombin variants) .
Advanced Research Questions
Q. How can researchers optimize Z-Phe-Arg-pNA-based assays for high-throughput screening (HTS) of protease inhibitors?
- Miniaturization : Use 96-well plates with reduced reaction volumes (e.g., 50 µL) and automated pipetting systems.
- Signal Enhancement : Pair with fluorogenic substrates (e.g., Z-Phe-Arg-AMC) for dual-readout validation .
- Controls : Include blank wells (substrate-only) and reference inhibitors (e.g., hirudin for thrombin) to minimize false positives .
Q. What experimental strategies resolve discrepancies in kinetic data when using this compound?
Contradictions in Km or Vmax values may arise from:
- Substrate Purity : Verify via HPLC (≥95% purity) and check for hydrolyzed pNA contaminants .
- Enzyme Source : Compare recombinant vs. native thrombin, as glycosylation can alter activity .
- Buffer Interference : Test ionic strength effects (e.g., NaCl concentrations >150 mM may inhibit thrombin) .
Q. How can this compound be adapted for studying non-thrombin proteases?
- Specificity Testing : Validate cross-reactivity with other serine proteases (e.g., trypsin, plasmin) using selective inhibitors (e.g., aprotinin for trypsin) .
- Modification : Chemically modify the Phe-Arg sequence to mimic other protease cleavage sites (e.g., Arg-Gly for plasmin) .
Q. What methodological considerations are critical when using Z-Phe-Arg-pNA in thermostability assays for engineered enzymes?
- Temperature Gradients : Perform activity assays at 2°C increments (e.g., 50–70°C) to identify Tmax (temperature of maximum activity) .
- Protease Inactivation Controls : Include heat-denatured enzyme samples to confirm substrate stability under test conditions .
Data Analysis & Experimental Design
Q. How should researchers design experiments to account for this compound’s limitations in complex biological matrices?
- Matrix Effects : Pre-treat samples (e.g., plasma) with affinity chromatography to remove interfering proteins .
- Signal Normalization : Use internal standards (e.g., spiked pNA) to correct for background absorbance .
Q. What statistical approaches are recommended for analyzing dose-response data from Z-Phe-Arg-pNA-based inhibition assays?
- Fit data to a four-parameter logistic model (IC50 calculation) using software like GraphPad Prism.
- Report Hill slopes to identify cooperative binding effects .
Q. How can researchers validate the specificity of Z-Phe-Arg-pNA hydrolysis in novel protease discovery?
- Combine with mass spectrometry to confirm cleavage sites.
- Use CRISPR-edited cell lines lacking the target protease to rule out off-target activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
